molecular formula C17H17N5O B5451929 6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine

6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B5451929
M. Wt: 307.35 g/mol
InChI Key: FUXSVEZRASINBP-UHFFFAOYSA-N
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Description

“6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It features a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with a methyl group at the 6-position and a carbonyl group at the 3-position, which is further connected to a pyrrolidine ring carrying a 2-pyridinyl substituent .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. While the exact synthesis pathway for this specific compound is not available in the search results, similar compounds have been synthesized through various methods . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis typically involves the reaction of appropriate starting materials under specific conditions to form the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents . The structure is likely to be planar due to the conjugated system of double bonds in the pyrazolo[1,5-a]pyrimidine core .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on the functional groups present in the molecule. The carbonyl group at the 3-position could potentially undergo nucleophilic addition reactions, while the pyrrolidine ring could undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of a pyrazolo[1,5-a]pyrimidine core could confer aromaticity to the molecule, making it relatively stable . The presence of a carbonyl group and a pyrrolidine ring could affect its polarity and solubility .

Future Directions

The future directions for this compound could involve further studies to elucidate its potential biological activities. Given the reported activities of similar compounds, it could be investigated for potential applications in medicinal chemistry, particularly as a CDK2 inhibitor .

Properties

IUPAC Name

(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-9-19-16-13(10-20-22(16)11-12)17(23)21-8-4-6-15(21)14-5-2-3-7-18-14/h2-3,5,7,9-11,15H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXSVEZRASINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)N3CCCC3C4=CC=CC=N4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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